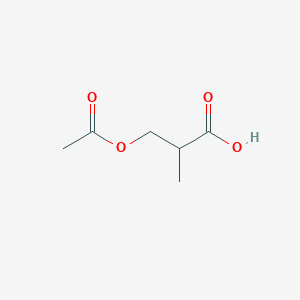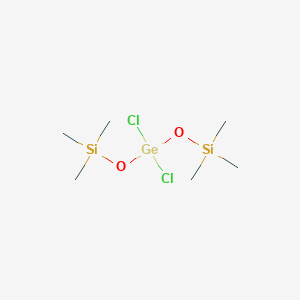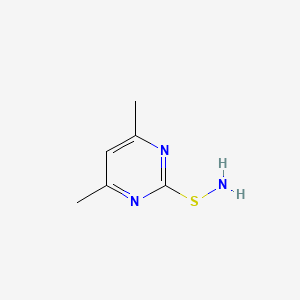
3-(Acetyloxy)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Acetyloxy)-2-methylpropanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of an acetyloxy group attached to the second carbon of a 2-methylpropanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-2-methylpropanoic acid can be achieved through several methods:
Acetylation of 2-methylpropanoic acid: This involves the reaction of 2-methylpropanoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions and yields the desired product.
Esterification of 2-methylpropanoic acid: Another method involves the esterification of 2-methylpropanoic acid with acetic acid in the presence of a strong acid catalyst like sulfuric acid. This method also produces this compound efficiently.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Acetyloxy)-2-methylpropanoic acid undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the acetyloxy group can be hydrolyzed to yield 2-methylpropanoic acid and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to produce corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: 2-methylpropanoic acid and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
3-(Acetyloxy)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a prodrug, where it can be metabolized in the body to release active therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of polymers and resins.
Mécanisme D'action
The mechanism of action of 3-(Acetyloxy)-2-methylpropanoic acid involves its hydrolysis to release acetic acid and 2-methylpropanoic acid. The acetic acid can act as an acetylating agent, modifying proteins and enzymes, which can lead to various biological effects. The molecular targets and pathways involved include acetylation of lysine residues on proteins, which can affect gene expression and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylpropanoic acid: Lacks the acetyloxy group and has different reactivity and applications.
Acetic acid: A simpler carboxylic acid with widespread use but different properties.
3-hydroxy-2-methylpropanoic acid: Similar structure but with a hydroxyl group instead of an acetyloxy group, leading to different chemical behavior.
Uniqueness
3-(Acetyloxy)-2-methylpropanoic acid is unique due to the presence of the acetyloxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research studies.
Propriétés
Numéro CAS |
36452-04-7 |
|---|---|
Formule moléculaire |
C6H10O4 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
3-acetyloxy-2-methylpropanoic acid |
InChI |
InChI=1S/C6H10O4/c1-4(6(8)9)3-10-5(2)7/h4H,3H2,1-2H3,(H,8,9) |
Clé InChI |
MQLMCMRCMGKYFQ-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,6-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B14675140.png)
![Dimethyl 2,2'-[(1S,2R)-3-methylcyclohex-3-ene-1,2-diyl]diacetate](/img/structure/B14675143.png)
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorodithioate](/img/structure/B14675151.png)






